6-Fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction protocol . The process involves the transformation of this compound-3-carbaldehyde into this compound-Oxazole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using a variety of spectroscopic tools such as 1H NMR, 13C NMR, and HREI-MS .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the transformation of this compound-3-carbaldehyde into this compound-Oxazole derivatives involves in vitro urease inhibition and in silico study .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 36.6±0.5 cm3, and a molar volume of 106.4±7.0 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Bioisosteric Replacement in Drug Development
6-Fluoroimidazo[1,2-a]pyridine derivatives have been studied for their utility as bioisosteric replacements in drug development. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, showing promise in allosteric modulation of the GABA A receptor (Humphries et al., 2006).
Neuroimaging in Alzheimer's Disease
Fluorinated imidazo[1,2-a]pyridine analogues, like 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP), have been synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds have shown binding affinity to amyloid plaques, indicating their potential in neuroimaging (Zeng et al., 2006).
Chemosensor for Fluoride Ions
Derivatives of this compound have been utilized as chemosensors. For instance, 2,6-Bis(2-benzimidazolyl)pyridine, a derivative, has been employed for the detection of fluoride ions, demonstrating its application in chemical sensing technologies (Chetia & Iyer, 2008).
Fluorescent Properties in Organic Solvents
Research has been conducted on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. These compounds are significant as organic fluorophores, useful in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Insecticidal Applications
Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via an Aza-Diels-Alder reaction, have shown insecticidal activities. The presence of a fluoro group, particularly at specific positions, significantly increases their effectiveness (Zhang et al., 2010).
Synthesis of Novel Derivatives
Efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives have been developed, expanding the potential applications of these compounds in various scientific fields (Enguehard et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Fluoroimidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 13613 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions , suggesting that they may induce changes at the molecular and cellular levels.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which 6-Fluoroimidazo[1,2-a]pyridine belongs, can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that this compound may interact with biomolecules through similar mechanisms.
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLNGHHPODFQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569002 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139022-27-8 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139022-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives interact with urease and what are the potential downstream effects of this interaction?
A1: While the specific mechanism of action isn't fully detailed in the provided abstract [], the research focuses on the synthesis and in vitro testing of this compound-oxazole derivatives for urease inhibition. In general, urease inhibitors bind to the enzyme's active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have various downstream effects, particularly in mitigating the negative impacts of urease activity in different contexts.
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